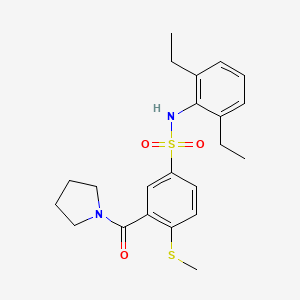![molecular formula C20H18N4O4 B12472648 2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12472648.png)
2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex heterocyclic compound It features a pyrazole core fused with pyrrolo and pyrrolo-pyrazole rings, making it a unique structure in the realm of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like activated MnO2 in toluene.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at different positions on the aromatic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, anticancer, and anti-inflammatory agent
Materials Science: The compound’s unique structure makes it suitable for use in organic nonlinear optical materials and photorefractive materials.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[3,4-b]pyridine: Evaluated for its antibacterial, antiviral, and antifungal activities.
Thienopyrazole: Studied for its antimicrobial properties.
Uniqueness
2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C20H18N4O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
4-(3-nitrophenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H18N4O4/c25-19-16-17(13-6-2-1-3-7-13)21-10-5-11-22(21)18(16)20(26)23(19)14-8-4-9-15(12-14)24(27)28/h1-4,6-9,12,16-18H,5,10-11H2 |
InChIキー |
UWTUKTLYENKTAQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12472565.png)
![2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-](/img/structure/B12472566.png)
![2-({[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12472569.png)

![2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide](/img/structure/B12472591.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12472594.png)
![5-Chloro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12472596.png)

![N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472618.png)
![Methyl 2-[4-[(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-ethoxy-phenoxy]acetate](/img/structure/B12472619.png)
![2-[4-(2,3-Dimethylphenoxy)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12472624.png)
![4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile](/img/structure/B12472635.png)

![4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12472659.png)
